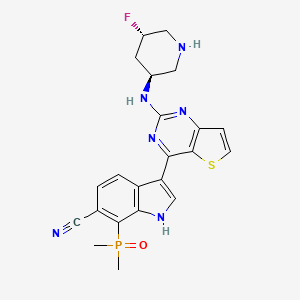
3-Ethylphenylboronic acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylphenylboronic acid-d5 is a deuterium-labeled derivative of 3-Ethylphenylboronic acid. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylphenylboronic acid-d5 typically involves the introduction of deuterium into 3-Ethylphenylboronic acid. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle deuterated compounds and maintain the integrity of the deuterium label .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylphenylboronic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Suzuki coupling typically uses palladium catalysts and bases such as potassium carbonate (K2CO3) in the presence of aryl halides.
Major Products
Oxidation: Boronate esters and other oxidized derivatives.
Reduction: Boranes and other reduced derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Aplicaciones Científicas De Investigación
3-Ethylphenylboronic acid-d5 is widely used in scientific research, including:
Chemistry: As a tracer for quantitation in drug development and other chemical analyses.
Biology: In studies involving metabolic pathways and enzyme kinetics.
Medicine: For the development of deuterated drugs with improved pharmacokinetic profiles.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethylphenylboronic acid-d5 involves its role as a tracer in various biochemical and pharmacological studies. The deuterium label allows for precise quantitation and tracking of the compound in biological systems. This can provide valuable insights into the pharmacokinetics, metabolism, and distribution of drugs and other compounds .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethylphenylboronic acid: The non-deuterated form of the compound.
4-Ethylphenylboronic acid: A positional isomer with the ethyl group at the 4-position.
3-Methylphenylboronic acid: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethylphenylboronic acid-d5 is unique due to the presence of the deuterium label, which provides distinct advantages in scientific research. The deuterium label allows for more accurate quantitation and tracking in various studies, making it a valuable tool in drug development and other research applications .
Propiedades
Fórmula molecular |
C8H11BO2 |
|---|---|
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
[3-(1,1,2,2,2-pentadeuterioethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3/i1D3,2D2 |
Clave InChI |
JIMVRUCDZGFJRE-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)B(O)O |
SMILES canónico |
B(C1=CC(=CC=C1)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




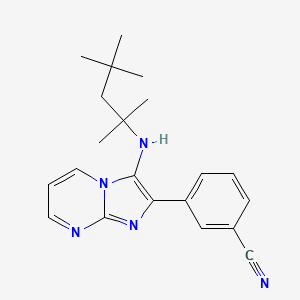
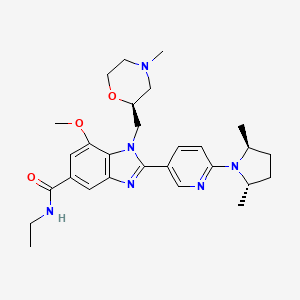

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
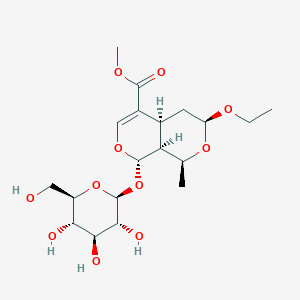
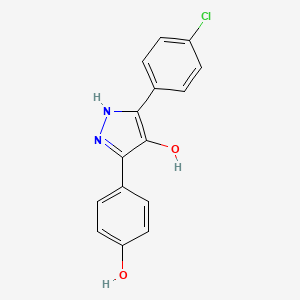
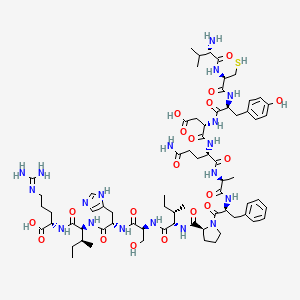
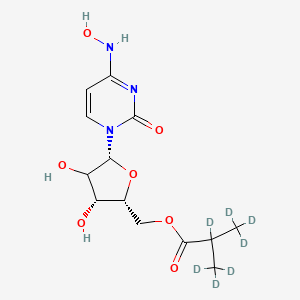
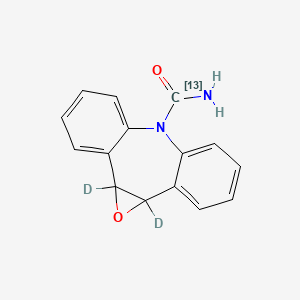
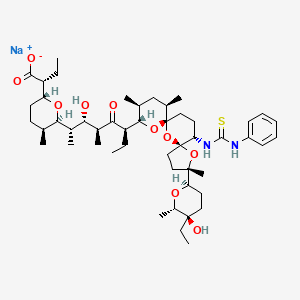
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
